Cyclohexyl naphthalen-1-ylcarbamate is an organic compound characterized by its unique molecular structure, which features a cyclohexyl group attached to a naphthalen-1-ylcarbamate moiety. Its molecular formula is , and it has gained attention in various fields, including chemistry, biology, and medicine. The compound is recognized for its potential applications in drug development and as a reagent in organic synthesis.
Cyclohexyl naphthalen-1-ylcarbamate belongs to the class of carbamates, which are esters or salts of carbamic acid. This classification highlights its functional group characteristics and its relevance in pharmacology and organic chemistry.
The synthesis of cyclohexyl naphthalen-1-ylcarbamate typically involves the following steps:
Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield. The reaction's success depends on controlling variables such as temperature, time, and reactant concentrations.
Cyclohexyl naphthalen-1-ylcarbamate has a distinctive molecular structure that can be represented by its structural formula:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | cyclohexyl N-naphthalen-1-ylcarbamate |
| CAS Number | 80731-46-0 |
| Canonical SMILES | C1CCC(CC1)OC(=O)NC2=CC=CC3=CC=CC=C32 |
Cyclohexyl naphthalen-1-ylcarbamate can undergo several types of chemical reactions:
Common Reagents and Conditions:
Major Products:
The mechanism of action for cyclohexyl naphthalen-1-ylcarbamate involves its interaction with specific biological targets. It can bind to enzymes or receptors, modulating their activity. The precise pathways depend on the biological system being studied, indicating its potential utility in pharmacological applications.
Cyclohexyl naphthalen-1-ylcarbamate exhibits the following physical properties:
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The chemical properties include stability under standard conditions but may vary with exposure to light or moisture.
Cyclohexyl naphthalen-1-ylcarbamate has several scientific applications:
The diverse applications underscore the significance of cyclohexyl naphthalen-1-ylcarbamate in both research and industrial contexts.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: